molecular formula C20H25NO3 B5839837 4-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide

4-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide

Cat. No.: B5839837
M. Wt: 327.4 g/mol
InChI Key: FOUXDMSQCFELCX-UHFFFAOYSA-N
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Description

4-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide is a synthetic organic compound belonging to the benzamide class It is characterized by the presence of an ethoxyphenoxy group attached to a benzamide core, with diethylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxyphenol and benzoyl chloride.

    Formation of Intermediate: 4-ethoxyphenol is reacted with formaldehyde to form 4-[(4-ethoxyphenoxy)methyl]phenol.

    Amidation: The intermediate is then reacted with N,N-diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-[(4-formylphenoxy)methyl]-N,N-diethylbenzamide.

    Reduction: Formation of 4-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings.

    Biological Studies: It is used in biological studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.

    Inhibiting Enzymes: Inhibiting the activity of enzymes critical for certain biochemical processes.

    Altering Cellular Processes: Affecting cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-methoxyphenoxy)methyl]-N,N-diethylbenzamide: Similar structure with a methoxy group instead of an ethoxy group.

    4-[(4-ethoxyphenoxy)methyl]-N,N-dimethylbenzamide: Similar structure with dimethylamine substituents instead of diethylamine.

    4-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzenesulfonamide: Similar structure with a sulfonamide group instead of a benzamide group.

Uniqueness

4-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-ethoxyphenoxy)methyl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-4-21(5-2)20(22)17-9-7-16(8-10-17)15-24-19-13-11-18(12-14-19)23-6-3/h7-14H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUXDMSQCFELCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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